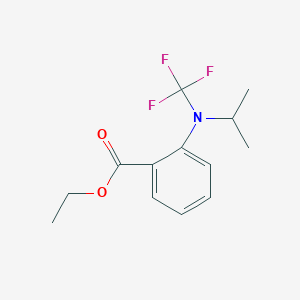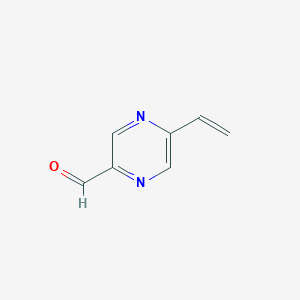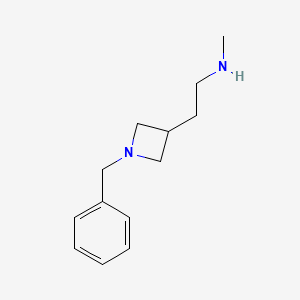
2-(1-benzylazetidin-3-yl)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-benzylazetidin-3-yl)-N-methylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine typically involves the preparation of 1-benzylazetidin-3-ol as an intermediate. One common method involves the reaction of benzylamine with epichlorohydrin to form 1-benzylazetidin-3-ol, which is then converted to the target compound through a series of steps involving methylation and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. For example, the preparation of 1-benzylazetidin-3-ol can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety .
化学反応の分析
Types of Reactions
2-(1-benzylazetidin-3-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
科学的研究の応用
2-(1-benzylazetidin-3-yl)-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-benzylazetidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
1-benzylazetidin-3-ol: An intermediate in the synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine.
N-methylazetidine: A structurally similar compound with different functional groups.
Azetidine-2-carboxylic acid: Another azetidine derivative with distinct properties.
Uniqueness
Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and development .
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-(1-benzylazetidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H20N2/c1-14-8-7-13-10-15(11-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChIキー |
DKBRFAHNFPIVMU-UHFFFAOYSA-N |
正規SMILES |
CNCCC1CN(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
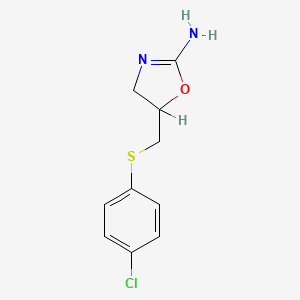
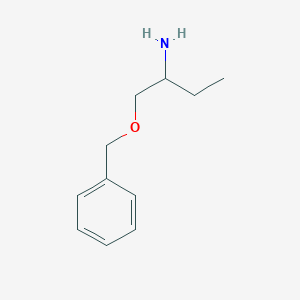
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
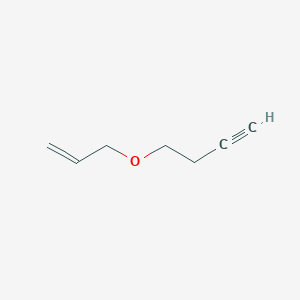
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
